molecular formula C19H17N3O4 B11296767 N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11296767
M. Wt: 351.4 g/mol
InChI Key: SPOKLVXKYSDCSD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound undergoes oxidation reactions, particularly with halogens such as bromine.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Brominated derivatives: Formed during oxidation reactions.

    Reduced derivatives: Formed during reduction reactions.

    Substituted derivatives: Formed during nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, it can inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the brain, making it a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of a pyrimidine core with an ethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-2-26-16-11-7-6-10-15(16)21-17(23)14-12-20-19(25)22(18(14)24)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,20,25)(H,21,23)

InChI Key

SPOKLVXKYSDCSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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